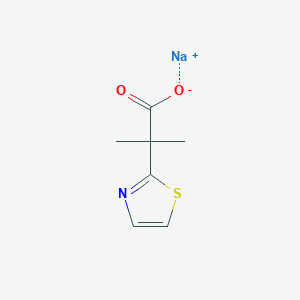

Sodium 2-methyl-2-(1,3-thiazol-2-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 2-methyl-2-(1,3-thiazol-2-yl)propanoate is a chemical compound with the molecular formula C7H8NNaO2S . It has an average mass of 193.199 Da and a monoisotopic mass of 193.017349 Da .

Molecular Structure Analysis

Thiazoles, which include this compound, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, which absorbs between 7.27 and 8.77 ppm .Physical And Chemical Properties Analysis

Thiazole, a parent compound of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Synthesis of Thiazole Derivatives

Chemoselective Preparation of Thiazoles : A protocol for synthesizing thiazoles, potentially useful in drug discovery, by introducing a bromodifluoromethyl group at the C4 of the thiazole using a new synthon was reported (Colella et al., 2018).

Generation of N-Sodioazomethine Ylide : A method to generate N-sodioazomethine ylide and its cycloadditions with α,β-unsaturated esters was studied, which has implications for chemical synthesis (Kanemasa et al., 1989).

Reactions with Mono- and Difunctional Nucleophiles : Research on the reactions of certain propanoates with nucleophiles leading to the formation of various acyclic and heterocyclic derivatives was discussed (Sokolov & Aksinenko, 2010).

Synthesis of 2-Azido-1,3-thiazoles : The synthesis of 2-azidothiazole derivatives was achieved, offering potential precursors for 1,2,3-triazole compounds (Pokhodylo et al., 2010).

Catalysis in Thiazole Synthesis : Sodium fluoride was identified as an effective catalyst for synthesizing 1,3-thiazoles and selenazoles, demonstrating efficiency in chemical reactions (Banothu et al., 2014).

Biological Applications

Synthesis of Propanoic Acid Amides : A method for synthesizing a combinatorial library of propanoic acid amides was developed, highlighting a potential application in pharmaceutical research (Zhuravel et al., 2005).

Nickel, Copper, and Zinc Complexes : Research on the formation of complexes using an imine-containing dicarboxylic acid derivative showed potential applications in coordination chemistry (Singh & Baruah, 2008).

Synthesis and Antimicrobial Activity : The synthesis of new compounds with potential antimicrobial activity was explored, highlighting the biomedical applications of such chemical compounds (Abdelhamid et al., 2010).

Future Directions

Thiazole derivatives, including Sodium 2-methyl-2-(1,3-thiazol-2-yl)propanoate, have shown potential in various fields such as medicinal chemistry due to their wide range of biological activities . Future research could focus on exploring these activities further and developing new compounds with enhanced properties.

Properties

IUPAC Name |

sodium;2-methyl-2-(1,3-thiazol-2-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S.Na/c1-7(2,6(9)10)5-8-3-4-11-5;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLZZLYXUNFNFT-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CS1)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8NNaO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044796-55-4 |

Source

|

| Record name | sodium 2-methyl-2-(1,3-thiazol-2-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2376040.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2376045.png)

![1-methyl-3-(2-morpholinoethyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2376048.png)

![1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-ylmethanamine hydrochloride](/img/structure/B2376049.png)

![3-(3-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2376050.png)

![3-[(4-bromophenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2376056.png)

![3-[(2-Fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2376060.png)

![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2376062.png)